

Comparative analysis of the spectroscopic data of propylcyclopentane and 1-Propylcyclopentene

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Compound of Interest

Compound Name: 1-Propylcyclopentene

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A Comparative Spectroscopic Analysis: Propylcyclopentane vs. 1-Propylcyclopentene

A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of propylcyclopentane and its unsaturated counterpart, **1-propylcyclopentene**. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and visual aids to facilitate understanding and application in research and development.

This publication offers an objective comparison of the spectroscopic properties of propylcyclopentane and **1-propylcyclopentene**, two C₈ hydrocarbons with closely related structures but differing in their degree of saturation. The presence of a double bond in **1-propylcyclopentene** introduces significant changes in its interaction with electromagnetic radiation and its fragmentation patterns under mass spectrometry, leading to distinct spectral fingerprints. Understanding these differences is crucial for the accurate identification and characterization of these compounds in various applications, including petrochemical analysis, organic synthesis, and as potential scaffolds in drug discovery.

Executive Summary

This guide presents a side-by-side comparison of the key spectroscopic data for propylcyclopentane and **1-propylcyclopentene**. The data is organized into clear, tabular formats for easy reference and interpretation. Detailed methodologies for the acquisition of NMR, IR, and MS spectra are provided to ensure reproducibility and adherence to standard laboratory practices. Furthermore, visual diagrams generated using the DOT language illustrate the structural differences and the analytical workflow for their comparative analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for propylcyclopentane and **1-propylcyclopentene**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The introduction of a double bond in **1-propylcyclopentene** results in a downfield shift for the protons attached to or near the double bond.

Propylcyclopentane	1-Propylcyclopentene (Predicted)
Chemical Shift (δ) ppm	Assignment
0.89	-CH ₃
1.06	-CH ₂ -CH ₃
1.18-1.38	Cyclopentyl & Propyl -CH ₂ -
1.51	Cyclopentyl -CH ₂ -
1.60	Cyclopentyl -CH ₂ -
1.64-1.84	Cyclopentyl -CH-

Note: Predicted values for **1-Propylcyclopentene** are based on computational models and typical values for similar structures.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR spectroscopy reveals the different carbon environments in a molecule. The sp^2 hybridized carbons of the double bond in **1-propylcyclopentene** show characteristic signals in the downfield region (120-150 ppm), which are absent in the spectrum of propylcyclopentane.

[1]

Propylcyclopentane	1-Propylcyclopentene (Predicted)
Chemical Shift (δ) ppm	Assignment
14.43	-CH ₃
22.02	-CH ₂ -CH ₃
25.33	Cyclopentyl -CH ₂ -
32.86	Cyclopentyl -CH ₂ -
38.77	Propyl -CH ₂ -
40.12	Cyclopentyl -CH-

Note: Predicted values for **1-Propylcyclopentene** are based on computational models and typical values for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The most significant difference is the presence of a C=C stretching vibration in the spectrum of **1-propylcyclopentene**, which is absent in propylcyclopentane.

Propylcyclopentane	1-Propylcyclopentene
Wavenumber (cm ⁻¹)	Assignment
2850-3000	C-H stretch (sp^3)
1450-1470	C-H bend (scissoring)
1375-1385	C-H bend (methyl rock)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Propylcyclopentane and **1-propylcyclopentene** have different molecular weights (112.22 g/mol and 110.19 g/mol , respectively) and exhibit distinct fragmentation patterns.

Propylcyclopentane	1-Propylcyclopentene
m/z	Relative Intensity
112 (M ⁺)	Moderate
83	High
69	High
55	Moderate
41	High

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of the liquid sample (propylcyclopentane or **1-propylcyclopentene**) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.^[2] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer, for example, a 400 MHz instrument.^[3] For ¹H NMR, standard parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is employed to simplify the spectrum, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like propylcyclopentane and **1-propylcyclopentene**, a neat (undiluted) sample is analyzed. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.^{[4][5]}

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.^[6] A background spectrum of the clean salt plates is first recorded and then subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide. The spectrum is typically scanned over the range of 4000 to 400 cm^{-1} .^[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

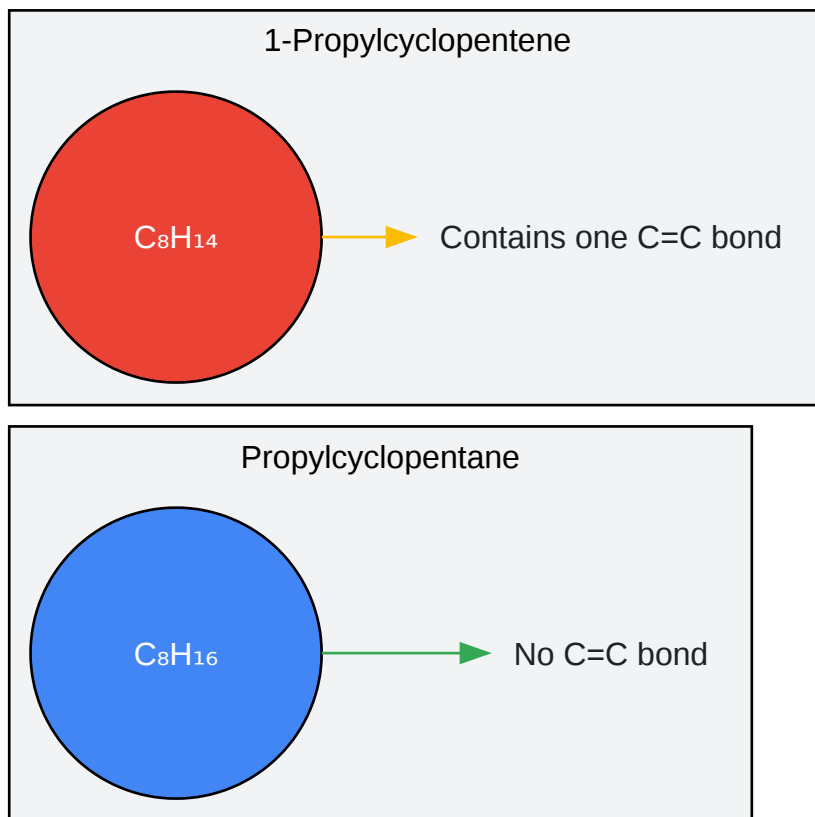
Sample Preparation: The liquid sample is diluted in a volatile organic solvent, such as dichloromethane or hexane, to an appropriate concentration.

Instrumentation and Data Acquisition: The analysis is performed on a GC-MS system.^{[7][8][9][10]} The gas chromatograph is equipped with a capillary column suitable for hydrocarbon analysis (e.g., a non-polar column). The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure separation of the components. The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a mass range of, for example, 40-300 amu.

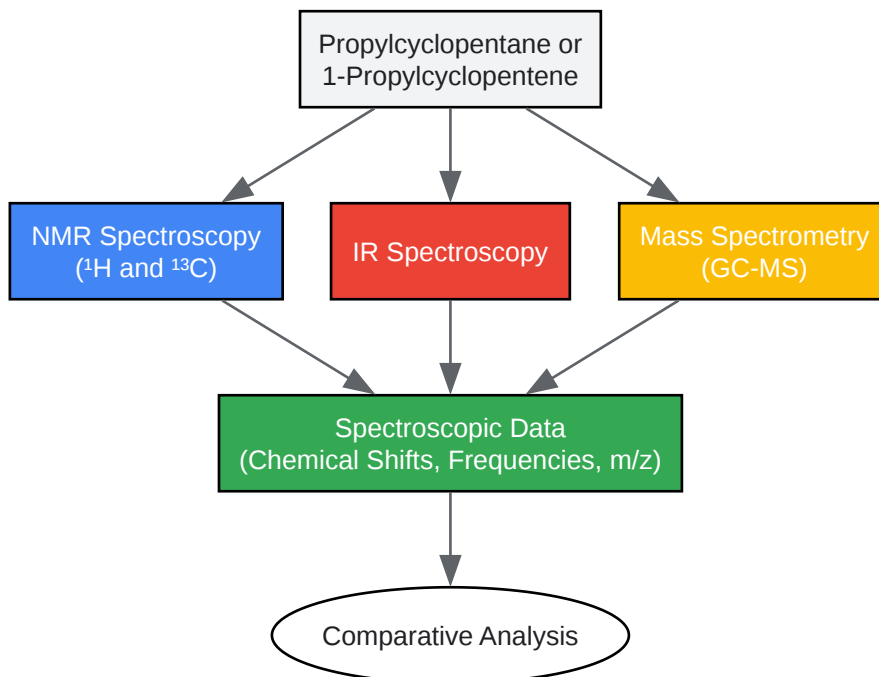
Visualization of Concepts

The following diagrams, created using the DOT language, provide a visual representation of the molecular structures and the analytical workflow.

Structural Comparison



Spectroscopic Analysis Workflow

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